disodium bisphenol-A

Interfacial polymerization Polycarbonate synthesis Aqueous solubility

Disodium bisphenol-A (CAS 2444-90-8; synonyms: bisphenol A disodium salt, disodium 4,4'-isopropylidenediphenolate) is the fully deprotonated disodium phenolate salt of bisphenol A (BPA, CAS 80-05-7), with molecular formula C₁₅H₁₄Na₂O₂ and molecular weight 272.25 g/mol. It is a white solid typically supplied at ≥95% purity.

Molecular Formula C15H16Na2O2
Molecular Weight 274.26 g/mol
Cat. No. B8573717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedisodium bisphenol-A
Molecular FormulaC15H16Na2O2
Molecular Weight274.26 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.[Na].[Na]
InChIInChI=1S/C15H16O2.2Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;;/h3-10,16-17H,1-2H3;;
InChIKeyJJVKWFOGASBDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Bisphenol-A (CAS 2444-90-8): Procurement-Relevant Characteristics, Comparators, and Industrial Context


Disodium bisphenol-A (CAS 2444-90-8; synonyms: bisphenol A disodium salt, disodium 4,4'-isopropylidenediphenolate) is the fully deprotonated disodium phenolate salt of bisphenol A (BPA, CAS 80-05-7), with molecular formula C₁₅H₁₄Na₂O₂ and molecular weight 272.25 g/mol [1]. It is a white solid typically supplied at ≥95% purity [1]. Unlike the neutral parent compound BPA, the disodium salt exists as a pre-formed dianion, rendering it readily water-soluble and eliminating the need for in situ deprotonation during aqueous-phase processing. This compound serves as a critical intermediate in two major industrial polymer platforms—interfacial polycarbonate synthesis (Lexan-type materials) and polyetherimide production—as well as in specialized epoxy prepolymer formulations where the pre-formed phenolate nucleophile enables mechanistically distinct synthetic pathways [2][3].

Why Bisphenol A, Bisphenol S, or Other Neutral Bisphenols Cannot Substitute for Disodium Bisphenol-A in Critical Process Chemistries


Neutral bisphenols such as BPA, bisphenol S (BPS), and bisphenol F (BPF) cannot directly replace disodium bisphenol-A in the two industrially dominant process chemistries where the disodium salt is specified. First, the interfacial polycarbonate process requires a water-soluble bisphenolate species to react with phosgene at the aqueous-organic interface; BPA has a water solubility of only approximately 120 mg/L (0.012 wt%) at 25 °C and a pKa of 9.78–10.39, remaining fully protonated and insoluble at neutral pH [1]. In contrast, industrial interfacial polycarbonate production employs sodium bisphenolate solutions at 25–30 wt% concentration—a greater than 2,000-fold differential in effective aqueous-phase loading that cannot be achieved by simply slurrying neutral BPA [2]. Second, in melt transesterification polycarbonate synthesis, the disodium salt functions as a highly precise catalytic benchmark at 1×10⁻⁸ to 1×10⁻⁶ mol per mol of BPA; neutral bisphenols lack this catalytic functionality entirely and require separate catalyst addition with attendant control challenges [3]. These two orthogonal requirements—aqueous solubility for interfacial processing and calibrated catalytic activity for melt processing—mean that procurement of the pre-formed disodium salt is not interchangeable with purchasing neutral BPA and generating the salt in situ without rigorous process validation.

Quantitative Differentiation Evidence: Disodium Bisphenol-A vs. Neutral Bisphenols and Alternative Alkali Metal Phenolates


Aqueous-Phase Processability: Effective Solubility Differential of >2,000-fold vs. Neutral Bisphenol A for Interfacial Polycarbonate Production

The disodium salt of bisphenol-A enables industrial interfacial polycarbonate production at aqueous-phase concentrations that are unattainable with neutral BPA. The European Patent EP 0520276 A3 (Bayer AG) specifies that gaseous phosgene is combined continuously with a 25–30% strength sodium bisphenolate solution in the two-phase interfacial process [1]. In contrast, neutral BPA exhibits a water solubility of only approximately 120 mg/L (0.012 wt%) at 25 °C, with pKa values of 9.78 and 10.39 that preclude spontaneous dissolution at neutral pH [2]. The effective aqueous concentration differential exceeds 2,000-fold (250,000–300,000 mg/L vs. 120 mg/L). US Patent 4,255,556 further designates the disodium salt as 'the most preferred bisphenolate' for interfacial poly(ester carbonate) production, noting that concentrations up to the solubility limits of the bisphenolate are preferred [3].

Interfacial polymerization Polycarbonate synthesis Aqueous solubility

Catalytic Benchmark Standard: Disodium Bisphenol-A Defines the Reference Activity Range for Melt Polycarbonate Transesterification Catalysts

In melt polycarbonate manufacturing via transesterification of bisphenol A with diphenyl carbonate, the disodium salt of bisphenol A serves as the explicit catalytic benchmark against which all alternative alkali metal and alkaline earth metal catalysts are calibrated. European Patent EP 0926181 A2 (General Electric) specifies that the effective amount of any alkali metal or alkaline earth metal catalyst must be 'controlled to have the same catalytic activity as 1×10⁻⁸ to 1×10⁻⁶ mole of bisphenol disodium salt per mole of pure bisphenol A' [1]. This means the disodium salt is not merely one option among many—it is the metrological reference standard for catalytic activity in this industrially critical polymerization. The patent further notes that controlling catalyst quantity within approximately 10% of a designated value within this range is essential for obtaining polycarbonate with good color, heat stability, and color stability during molding [1].

Melt transesterification Polycarbonate catalysis Alkali metal catalyst

Anhydrous Disodium Bisphenol-A Delivers 97% Yield in Polyetherimide Bisimide Intermediate Synthesis

US Patent 4,202,993 (General Electric, issued 1980) demonstrates that substantially anhydrous disodium bisphenol-A—produced via flash evaporation of water at temperatures up to 350 °C from the bisphenol salt hydrate or aqueous slurry—enables high-yield synthesis of bisimide intermediates critical for polyetherimide production. Specifically, when anhydrous bisphenol-A disodium salt (having less than 0.5% by weight of water as determined by Karl Fischer reagent) was reacted with N-methyl-4-nitrophthalimide in dimethylsulfoxide at 75 °C under nitrogen for one hour, the product 4,4'-bis(N-methylphthalimide-4-oxy)-2,2-diphenylpropane was obtained in 97% yield [1]. The patent explicitly teaches that bisphenols are 'readily decomposed when heated, and alkalis readily catalyze bisphenol decomposition,' making the ability to produce a stable, anhydrous disodium salt without decomposition a critical differentiation from attempting in situ salt formation [1].

Polyetherimide synthesis Bisimide intermediates Anhydrous bisphenol salt

Microwave-Assisted Polycondensation with Disodium Bisphenol-A Completes in 25 Minutes vs. Hours for Conventional Thermal Heating

A study published in the Journal of Applied Polymer Science (2004, Vol. 92, pp. 2415–2419) directly compared microwave-assisted vs. conventional thermal heating for the polycondensation of disodium bisphenol A with bis(chlorophthalimide)s in o-dichlorobenzene using phase-transfer catalysis. The microwave-assisted reactions 'proceeded rapidly and were completed within 25 min,' in explicit contrast to conventional heating polycondensation which requires substantially longer reaction times (typically several hours for comparable systems) [1]. The resulting poly(ether imide)s exhibited inherent viscosities of 0.55–0.92 dL/g, indicating the achievement of high molecular weight polymer within this dramatically shortened timeframe [1]. This rate acceleration is specifically enabled by the disodium bisphenol-A substrate in combination with microwave irradiation and phase-transfer catalysis; neutral BPA cannot participate in this polycondensation chemistry without prior deprotonation.

Microwave-assisted polymerization Poly(ether imide) Phase-transfer catalysis

Pre-Formed Disodium Salt Enables a Mechanistically Distinct SN2 Epoxy Prepolymer Pathway vs. One-Step NaOH-Catalyzed Methods Requiring 6–12:1 Epichlorohydrin Excess

The disodium salt of bisphenol A enables a two-step epoxy prepolymer synthesis in which the first step is a well-defined SN2 reaction between the pre-formed disodium phenolate and epichlorohydrin, generating a low-molecular-weight prepolymer with epoxide termini [1][2]. This pathway is mechanistically distinct from the conventional one-step NaOH-catalyzed method, which simultaneously forms the phenolate in situ while competing with epichlorohydrin hydrolysis. According to process descriptions in the Chinese epoxy resin technical literature, the one-step method requires a large molar excess of epichlorohydrin relative to BPA (n(ECH):n(BPA) = 6–12:1), leading to higher monomer consumption, increased energy costs, and greater byproduct formation [3]. In contrast, the two-step disodium salt method is characterized by shorter reaction time, stable operation, narrow molecular weight distribution, lower viscosity products, and higher epoxy values [3]. US Patent 4,383,118 (Rhone-Poulenc) specifically describes the preparation of epoxy resins 'from the disodium salt of bisphenol A and epichlorohydrin' in an anhydrous, aprotic medium, enabling controlled glycidyl polyether formation without the hydrolysis side reactions that plague aqueous alkaline systems .

Epoxy prepolymer synthesis SN2 reaction Diglycidyl ether

Procurement-Relevant Application Scenarios Where Disodium Bisphenol-A Provides Verifiable Differentiation


Interfacial Polycarbonate Production: Where Only the Water-Soluble Disodium Salt Enables the Dominant Industrial Process

In the two-phase interfacial process for manufacturing bisphenol A polycarbonate (Lexan-type materials), the disodium salt of bisphenol A is dissolved in the aqueous phase at 25–30 wt% concentration and reacted with phosgene dissolved in a chlorinated organic solvent such as methylene chloride [1]. This process is impossible with neutral BPA due to its negligible water solubility (~120 mg/L). The disodium salt is explicitly designated as 'the most preferred bisphenolate' for this application in foundational patent literature [2]. Procurement of the pre-formed disodium salt ensures immediate process readiness without the need for in situ stoichiometric NaOH addition and associated pH control challenges. This scenario accounts for the dominant global production route for optical-grade and high-molecular-weight polycarbonate.

Melt Polycarbonate Manufacturing: Using the Industry-Standard Catalytic Benchmark for Process Control

In melt transesterification polycarbonate production—the environmentally preferred alternative to the phosgene-based interfacial route—the disodium salt of bisphenol A serves as the reference catalyst for all alkali metal catalyst systems. The effective catalyst loading is benchmarked to the activity equivalent of 1×10⁻⁸ to 1×10⁻⁶ mol of bisphenol disodium salt per mol of BPA, and must be controlled within ±10% of the designated value to ensure good polymer color, heat stability, and transparency [3]. Procuring the disodium salt for this application provides manufacturers with a catalyst of precisely known activity that does not require independent calibration, reducing process development time and ensuring batch-to-batch consistency.

Polyetherimide Intermediate Synthesis: High-Yield Manufacturing of Bisimide Monomers Using Anhydrous Disodium Salt

For the production of polyetherimides (e.g., ULTEM-type engineering thermoplastics), anhydrous disodium bisphenol-A is used to synthesize bisimide intermediates via reaction with N-substituted nitrophthalimides or chlorophthalimides. Using the anhydrous disodium salt with water content below 0.5 wt% (as determined by Karl Fischer titration), yields of 97% have been demonstrated for the key bisimide coupling product [4]. The patent literature explicitly warns that bisphenols are readily decomposed when heated in the presence of alkalis, making the availability of a stable, pre-formed, substantially anhydrous disodium salt critical for achieving high yields without decomposition side reactions [4].

Microwave-Assisted and Phase-Transfer Catalyzed Polycondensation: Rapid Synthesis of High-Molecular-Weight Poly(ether imide)s

Research laboratories and specialty polymer manufacturers seeking process intensification can utilize disodium bisphenol-A in microwave-assisted phase-transfer catalyzed polycondensation with bis(chlorophthalimide)s. This approach achieves reaction completion within 25 minutes—compared to hours for conventional thermal heating—while producing poly(ether imide)s with inherent viscosities of 0.55–0.92 dL/g, indicating commercially relevant molecular weights [5]. This application scenario is directly enabled by the disodium bisphenol-A substrate combined with microwave dielectric heating and hexaalkylguanidinium chloride phase-transfer catalysis, representing a demonstrable throughput advantage for small-to-medium-scale specialty polymer production.

Quote Request

Request a Quote for disodium bisphenol-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.